N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
説明
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a sulfamoylphenyl core linked to a dimethylpyrimidine moiety and a triazole ring substituted with ethyl and furan groups.
特性
CAS番号 |
618413-28-8 |
|---|---|
分子式 |
C22H23N7O4S2 |
分子量 |
513.6 g/mol |
IUPAC名 |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N7O4S2/c1-4-29-21(18-6-5-11-33-18)26-27-22(29)34-13-20(30)25-16-7-9-17(10-8-16)35(31,32)28-19-12-14(2)23-15(3)24-19/h5-12H,4,13H2,1-3H3,(H,25,30)(H,23,24,28) |
InChIキー |
SWROCIOCHRZWIJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)C4=CC=CO4 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
N-{4-[(2,6-ジメチルピリミジン-4-イル)スルファモイル]フェニル}-2-{[4-エチル-5-(フラン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、ピリミジン、トリアゾール、フラン環の形成、それに続くカップリングを含む複数段階を伴います。反応条件は、しばしば、所望の生成物の収率と純度を確保するために、特定の触媒、溶媒、温度制御を必要とします。
工業的製造方法
この化合物の工業的製造には、収率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成が含まれる場合があります。 高性能液体クロマトグラフィー (HPLC) などの技術は、最終製品の精製に使用される可能性があります .
化学反応の分析
科学的研究の応用
N-{4-[(2,6-ジメチルピリミジン-4-イル)スルファモイル]フェニル}-2-{[4-エチル-5-(フラン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、次のようないくつかの科学的研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性を含む、潜在的な生物学的活性を調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について探求されています。
科学的研究の応用
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
類似化合物の比較
類似化合物
N-{4-[(2,6-ジメチルピリミジン-4-イル)スルファモイル]フェニル}-2-{[4-エチル-5-(フラン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドと類似の化合物には、次のようなものがあります。
- 4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウムクロリド
- ジシラン架橋構造
- エチルアセト酢酸
独自性
N-{4-[(2,6-ジメチルピリミジン-4-イル)スルファモイル]フェニル}-2-{[4-エチル-5-(フラン-2-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドを際立たせているのは、官能基と環のユニークな組み合わせであり、これは明確な化学的および生物学的特性を与えます
類似化合物との比較
Key Structural Differences
The compound’s uniqueness arises from its 4-ethyl-5-furan-2-yl triazole and 2,6-dimethylpyrimidin-4-yl sulfamoyl groups. These substituents differentiate it from analogues, as shown below:
Impact of Substituents on Pharmacological Properties
- The 5-furan-2-yl group is shared with anti-exudative derivatives in , suggesting a role in reducing inflammation.
- Sulfamoyl Group :
Anti-Exudative Potential
Compounds with 5-furan-2-yl triazole cores, such as those in , demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s additional ethyl and pyrimidine groups could modulate potency or duration of action, though experimental validation is needed.
Antiproliferative Prospects
Hydroxyacetamide derivatives with triazole-phenyl groups (e.g., ) showed antiproliferative effects on tumor cell lines. The target’s ethyl-furan-triazole and dimethylpyrimidine moieties may similarly interact with cellular targets like kinases or DNA synthesis enzymes, warranting cytotoxicity assays.
生物活性
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions integrating various functional groups. The key steps include:
- Formation of Sulfamoyl Group : The sulfamoyl moiety is introduced via reaction with appropriate sulfonamide derivatives.
- Triazole Formation : The 1,2,4-triazole ring is synthesized through cyclization reactions involving ethyl furan derivatives.
- Final Coupling : The final acetamide linkage is formed through amide bond formation.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. The biological activity was assessed using standard MTT assays to determine cell viability and proliferation rates.
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical) | 0.50 | |
| MDA-MB-231 (Breast) | 1.20 | |
| A2780 (Ovarian) | 0.95 | |
| K562 (Leukemia) | 3.58 |
The compound exhibited significant antiproliferative activity across multiple cell lines, with the HeLa cell line showing the highest sensitivity with an IC50 of 0.50 μM.
The proposed mechanism of action involves:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.
- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several tested cell lines.
Structure-Activity Relationships (SAR)
The biological activity of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be significantly influenced by structural modifications:
- Substituent Variations : Modifying the pyrimidine or triazole moieties can enhance or reduce activity.
- Chain Length and Branching : Variations in the alkyl chain length attached to the triazole affect solubility and bioavailability.
- Functional Group Alterations : Changes in the sulfamoyl group impact binding affinity and selectivity for target enzymes.
Case Studies
Several studies have documented the effects of this compound on different cancer types:
- Study on HeLa Cells : A detailed investigation showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers for apoptosis (e.g., caspase activation) .
- Combination Therapy Research : Combining this compound with existing chemotherapeutics demonstrated synergistic effects against resistant cancer cell lines .
Q & A
Q. What are the critical steps and reagents for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thiolation : Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH to form the sulfanylacetamide backbone .
- Heterocyclic assembly : Refluxing intermediates (e.g., pyrimidine or triazole precursors) with catalysts like pyridine/Zeolite-Y at 150°C for 5 hours to optimize ring closure .
- Purification : Recrystallization from ethanol or chromatographic techniques (HPLC) to ensure >95% purity .
Q. How can structural integrity and purity be confirmed?
Methodologies include:
- Spectroscopy : -NMR and -NMR to verify substituent positions and functional groups (e.g., sulfamoyl and triazole moieties) .
- Chromatography : HPLC with UV detection to assess purity, particularly for detecting unreacted starting materials .
- X-ray crystallography : For resolving 3D conformation, as demonstrated in structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) .
Q. What reaction conditions are pivotal for high-yield synthesis?
Key parameters:
- Temperature : Controlled reflux (e.g., 150°C for triazole ring formation) to minimize side reactions .
- Solvents : Polar aprotic solvents (DMF, pyridine) enhance nucleophilic substitution at the sulfanyl group .
- Catalysts : Zeolite-Y or palladium/copper systems improve regioselectivity in heterocyclic assemblies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
- Functional group modulation : Substituting the furan-2-yl group with pyridinyl or chlorophenyl enhances interactions with hydrophobic enzyme pockets (e.g., antimicrobial targets) .
- Sulfamoyl vs. sulfanyl groups : The sulfamoyl group in the phenyl ring improves solubility, while the sulfanyl linker enhances metabolic stability .
- Triazole substitution : 4-Ethyl-5-(furan-2-yl) on the triazole ring increases steric bulk, potentially improving target specificity .
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from:
- Catalyst variability : Zeolite-Y vs. homogeneous catalysts (e.g., CuI) may alter triazole formation efficiency (yields: 60–85%) .
- Purification methods : Recrystallization vs. column chromatography impacts purity and final yield .
- Reagent quality : Trace moisture in solvents can hydrolyze sulfamoyl intermediates, reducing yields by 10–15% .
Q. What methodologies assess in vivo pharmacological activity?
- Anti-inflammatory models : Rat carrageenan-induced edema assays to evaluate anti-exudative activity at 50–100 mg/kg doses .
- Target engagement : Radioligand binding assays using -labeled analogs to quantify affinity for kinase or GPCR targets .
- Metabolic stability : Liver microsome studies (human/rat) to measure CYP450-mediated degradation rates .
Q. How does computational modeling inform target identification?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to dihydrofolate reductase (DHFR) via sulfamoyl-phenyl interactions .
- ADMET prediction : SwissADME or QikProp to optimize logP (2.5–3.5) and BBB permeability for CNS applications .
Methodological Notes
- Controlled synthesis : Use anhydrous conditions and inert atmospheres (N) to prevent oxidation of sulfanyl groups .
- Data validation : Cross-validate NMR assignments with HSQC/HMBC experiments to confirm ambiguous peaks .
- Biological assays : Include positive controls (e.g., methotrexate for DHFR inhibition) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
